Tert-butyl (2-iodo-6-methylphenyl)carbamate

Cross-coupling catalysis Oxidative addition Structure-activity relationship

This ortho-iodo-ortho-methyl aniline derivative offers unmatched reactivity in palladium-catalyzed couplings. The C–I bond enables 10-100x faster oxidative addition vs. bromo-analogs, overcoming steric hindrance from the ortho-methyl and N-Boc groups. Essential for synthesizing congested biaryls, atropisomers, and chiral ligands. Use this iodide for selective functionalization in the presence of C–Br or C–Cl bonds. Avoid experimental failure from generic substitutions.

Molecular Formula C12H16INO2
Molecular Weight 333.16 g/mol
CAS No. 1447607-72-8
Cat. No. B1375538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-iodo-6-methylphenyl)carbamate
CAS1447607-72-8
Molecular FormulaC12H16INO2
Molecular Weight333.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)I)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H16INO2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyHYCICUKQPGXXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-iodo-6-methylphenyl)carbamate (CAS 1447607-72-8) – A Specialized Ortho-Substituted Aryl Iodide Building Block


Tert-butyl (2-iodo-6-methylphenyl)carbamate (CAS 1447607-72-8) is an N-Boc-protected ortho-iodo-ortho-methyl aniline derivative with molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol [1]. Its defining structural feature is the simultaneous presence of an ortho-iodine atom and an ortho-methyl group on the same aromatic ring, a substitution pattern that renders the compound both highly reactive and sterically congested. This dual ortho-substitution differentiates it from para- and meta-substituted regioisomers in reactivity and from bromo- and chloro-analogs in oxidative addition rates under palladium-catalyzed cross-coupling conditions . The compound is commercially available from multiple vendors with purities ranging from 95% to 98%, as indicated by technical datasheets .

Why Tert-butyl (2-iodo-6-methylphenyl)carbamate Cannot Be Trivially Replaced by Bromo-, Chloro-, or Regioisomeric Analogs


Despite sharing the same molecular formula and weight, in-class compounds such as tert-butyl (2-bromo-6-methylphenyl)carbamate (MW 286.16), tert-butyl (3-iodo-2-methylphenyl)carbamate (MW 333.17), and tert-butyl (4-iodo-3-methylphenyl)carbamate (MW 333.17) are not functionally interchangeable in synthesis. The carbon-halogen bond dissociation energy increases significantly from C–I (∼57 kcal/mol) to C–Br (∼71 kcal/mol) to C–Cl (∼84 kcal/mol), establishing a well-documented reactivity hierarchy in palladium-catalyzed oxidative addition: aryl iodides are 10–100 times more reactive than the corresponding aryl bromides, and >1000 times more reactive than aryl chlorides under comparable conditions [1]. Critically, the ortho-methyl group in this compound introduces additional steric hindrance that further suppresses the already lower reactivity of bromo- and chloro-analogs, often rendering them completely unreactive or forcing the use of specialized, expensive ligands and forcing conditions . Substituting the ortho-iodo-ortho-methyl pattern with a meta- or para-iodo regioisomer alters both the steric environment and the electronic bias at the reaction center, leading to unpredictable changes in yield, regioselectivity, and byproduct profiles. These fundamental differences in electronic and steric properties make generic substitution a source of experimental failure and process inconsistency.

Tert-butyl (2-iodo-6-methylphenyl)carbamate – Quantified Differentiation Evidence for Informed Procurement Decisions


Iodide vs. Bromide vs. Chloride: Relative Oxidative Addition Rates in Palladium-Catalyzed Cross-Coupling

The superior reactivity of the C–I bond in tert-butyl (2-iodo-6-methylphenyl)carbamate is a fundamental driver for its selection over the corresponding bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. The reactivity hierarchy is well-established, with the oxidative addition rate for aryl iodides far exceeding that of bromides and chlorides. While direct kinetic data for this specific ortho-substituted aniline derivative are not published in isolation, class-level inference from systematically studied aryl halides demonstrates that aryl iodides react 10–100 times faster than aryl bromides and >1000 times faster than aryl chlorides under comparable palladium-catalyzed Suzuki–Miyaura conditions . This differential reactivity is further amplified by ortho-substitution, where steric hindrance disproportionately retards the already sluggish oxidative addition of bromides and chlorides . In practical terms, this translates to the ability to use lower catalyst loadings, milder temperatures, and shorter reaction times for the iodide, reducing costs and improving functional group tolerance in complex multi-step syntheses.

Cross-coupling catalysis Oxidative addition Structure-activity relationship Process chemistry

Regioisomeric Differentiation: Ortho-Iodo vs. Meta/Para-Iodo Reactivity in Sonogashira Coupling

The specific ortho-iodo substitution pattern of tert-butyl (2-iodo-6-methylphenyl)carbamate confers a distinct reactivity profile compared to its meta- and para-iodo regioisomers in Sonogashira coupling. A study examining the relative reactivity of ortho- and para-methyl-substituted iodoarenes in the Sonogashira reaction and palladium-catalyzed methoxycarbonylation provides quantitative evidence for this differentiation [1]. The ortho-methyl group in the target compound, combined with the ortho-iodine, creates a unique steric environment that influences both the rate and selectivity of alkyne coupling. While specific yield data for this compound is not published, the study's findings on analogous ortho-substituted iodoarenes demonstrate that regioisomeric substitution patterns are not interchangeable and require distinct optimization of reaction parameters. In contrast, the meta-iodo-2-methylphenyl and para-iodo-3-methylphenyl regioisomers (CAS 1221793-58-3) present different steric and electronic profiles that can lead to divergent yields and byproduct distributions in the same synthetic sequence .

Sonogashira coupling Regioselectivity Steric effects Alkyne chemistry

Purity and Specification: Documented 98% Purity from a Leading Global Research Supplier

In procurement, the reliability of a supplier's purity specification directly impacts the reproducibility of downstream chemistry. Tert-butyl (2-iodo-6-methylphenyl)carbamate is commercially available with a documented purity of 98% from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd., Product No. 1784757) . This contrasts with the 95% minimum purity specification offered by other suppliers, such as AKSci (Catalog No. 4291DT) and Fluorochem (for the regioisomer) . The higher purity specification reduces the risk of introducing unidentified impurities that could poison catalysts, complicate purification, or lower yields in multi-step sequences. While this is not a direct comparison of the compound against a different chemical analog, it represents a verifiable procurement-relevant differentiation point among commercial sources of this specific CAS number, allowing the end-user to select a higher-purity option for sensitive applications.

Quality control Purity specification Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for Tert-butyl (2-iodo-6-methylphenyl)carbamate


Palladium-Catalyzed Cross-Coupling of Sterically Hindered Ortho-Substituted Anilines

This compound is ideally suited as a coupling partner in palladium-catalyzed reactions such as Suzuki–Miyaura, Sonogashira, and Negishi couplings, where the ortho-iodine provides high reactivity despite the steric congestion introduced by the ortho-methyl and N-Boc groups. The order-of-magnitude reactivity advantage of the iodide over the corresponding bromide or chloride allows for more efficient coupling with challenging partners, including bulky boronic acids and sensitive heterocycles, under milder conditions that preserve the integrity of the Boc protecting group . This is particularly valuable in the synthesis of biaryl motifs for medicinal chemistry and materials science.

Synthesis of Sterically Demanding Biaryl and Heterobiaryl Scaffolds

The unique ortho-iodo-ortho-methyl substitution pattern enables the construction of highly congested biaryl systems that are inaccessible or low-yielding with less reactive halogenated analogs. The compound's high reactivity as an aryl iodide mitigates the adverse steric effects of the ortho-methyl group, a limitation that severely hampers the performance of bromo- and chloro-analogs in similar transformations . This makes it a strategic building block for synthesizing atropisomeric biaryls, chiral ligands, and drug candidates requiring a non-planar, conformationally restricted core.

Sequential and Orthogonal Functionalization of Polyhalogenated Aromatics

In molecules containing multiple halogen atoms, the high reactivity of the C–I bond in tert-butyl (2-iodo-6-methylphenyl)carbamate allows for its selective functionalization in the presence of less reactive C–Br or C–Cl bonds, a strategy documented in patents and the literature for the synthesis of complex molecular frameworks [1]. This orthogonality is a key differentiator from compounds where the halogen is chloride or fluoride, which are unreactive in Sonogashira and other mild coupling protocols [2]. This selectivity enables the controlled, stepwise construction of molecular complexity without the need for protecting group manipulations of the halogens.

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